

In Vivo Efficacy of OK-432: A Technical Guide

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Compound of Interest					
Compound Name:	MS432				
Cat. No.:	B1193141	Get Quote			

Disclaimer: Initial searches for a compound designated "MS432" did not yield any specific results. The following technical guide is based on the strong assumption that the intended subject of inquiry is the well-documented immunotherapeutic agent OK-432 (Picibanil), a penicillin-inactivated and lyophilized preparation of the Su strain of Streptococcus pyogenes.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the in vivo efficacy studies of OK-432, including experimental methodologies and elucidated mechanisms of action.

Quantitative Data Summary

The available literature on OK-432 often focuses on qualitative outcomes and mechanistic studies rather than extensive, directly comparable quantitative efficacy data in standardized tables. However, the key findings from representative preclinical studies are summarized below.



Animal Model	Tumor Type	Treatment Regimen	Key Efficacy Readout	Outcome
C3H/He Mice	Methylcholanthre ne-induced fibrosarcoma	Daily administration for 7 days post- tumor inoculation	Tumor Growth	Significant reduction in tumor growth compared to untreated controls.[1]
C3H/He Mice (Splenectomized)	Methylcholanthre ne-induced fibrosarcoma	Daily administration for 7 days post- tumor inoculation	Tumor Growth	Failure to respond to OK- 432 immunotherapy, indicating the spleen's critical role.[1]

Experimental Protocols

The following section details the methodologies employed in key in vivo experiments to evaluate the efficacy and mechanism of action of OK-432.

Tumor Growth Inhibition Studies

This protocol outlines a typical experiment to assess the direct impact of OK-432 on tumor progression in a murine model.

- Animal Model: C3H/He mice are commonly used due to their robust immune response.[1]
- Tumor Inoculation: Mice are subcutaneously injected with a suspension of tumor cells, such as methylcholanthrene-induced fibrosarcoma cells, at a concentration of 1×10^5 cells.[1]
- Treatment Groups:
 - Control Group: Mice receive a sham treatment (e.g., saline).
 - OK-432 Group: Mice are administered OK-432.



- Splenectomized Group: A cohort of mice undergoes splenectomy prior to tumor inoculation and OK-432 treatment to investigate the role of the spleen.[1]
- Drug Administration: OK-432 is administered daily for a defined period, typically seven days, starting from the day of tumor inoculation.[1]
- Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. The results are then compared between the different treatment groups.

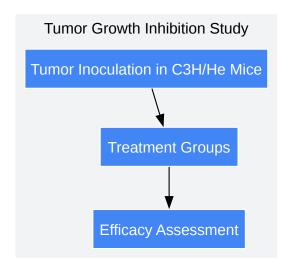
Winn Assay for Immune Effector Cell Characterization

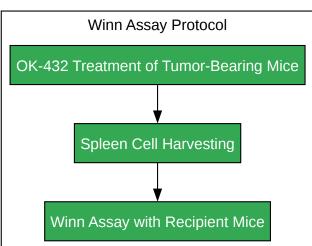
The Winn assay is employed to determine the specific immune cell populations responsible for the anti-tumor effects of OK-432.

- Effector Cell Preparation: Spleen cells are harvested from tumor-bearing mice that have been treated with OK-432 for seven days.[1]
- · Cell Treatment (for characterization):
 - Aliquots of the spleen cells are treated with anti-Thy 1.2 serum plus complement to deplete T cells.[1]
 - Another aliquot is irradiated (e.g., 700 rads) to inactivate dividing cells.[1]
- Tumor Challenge: The treated and untreated spleen cells are mixed with fresh tumor cells and injected subcutaneously into naive recipient mice.
- Analysis: Tumor growth in the recipient mice is monitored. A reduction in tumor growth
 indicates the anti-tumor activity of the transferred spleen cells. The abrogation of this effect
 after T-cell depletion or irradiation points to the involvement of cytotoxic T cells.[1]

Visualizations Experimental Workflow





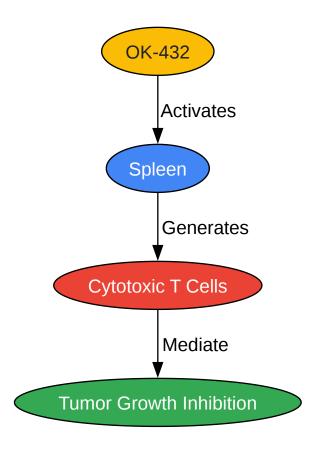


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Caption: High-level experimental workflows for in vivo studies of OK-432.

Signaling Pathway of OK-432 Anti-Tumor Activity





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Caption: Simplified signaling pathway of OK-432's anti-tumor effect.

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References

- 1. [Role of the spleen in OK-432 immunotherapy and characterization of effector cells] PubMed [pubmed.ncbi.nlm.nih.gov]
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